molecular formula C6H12O B1457136 2,2-Dimethylcyclobutan-1-ol CAS No. 35301-44-1

2,2-Dimethylcyclobutan-1-ol

Cat. No. B1457136
CAS RN: 35301-44-1
M. Wt: 100.16 g/mol
InChI Key: XHCDLTIWJSWMHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,2-Dimethylcyclobutan-1-ol” consists of a cyclobutane ring with two methyl groups attached to the same carbon atom and a hydroxyl group attached to another carbon atom . The exact structure can be represented as C6H12O .


Physical And Chemical Properties Analysis

“2,2-Dimethylcyclobutan-1-ol” has a molecular weight of 100.159 g/mol . It has a density of 0.9±0.1 g/cm3 and a boiling point of 125.2±8.0 °C at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Fragmentation and Isomerization Studies

  • Fragmentation & Isomerization Dynamics : The potential surface of related compounds like 1,2-dimethylcyclobutane has been explored, revealing insights into the fragmentation and isomerization processes. These studies are crucial for understanding the chemical behavior and stability of similar structures under various conditions (Jug & Dwivedi, 1982).

Synthesis and Structural Analysis

  • Synthesis of Natural Products : The synthesis of gem-dimethylcyclobutanes, which include structures similar to 2,2-Dimethylcyclobutan-1-ol, has been a subject of interest due to their presence in natural products. Recent advances in synthesis methods have been highlighted, providing a foundation for producing a range of molecules (Hancock, Wiest, & Brown, 2019).
  • Structural Studies : Investigations into the crystal structure of compounds containing fragments of 2,2-dimethylcyclobutane have provided valuable information about their molecular configuration and interactions, which is essential for applications in material science and molecular engineering (Yin et al., 2012).

Molecular Dynamics and Polymorphism

  • Dynamics in Crystalline Phases : Studies on the dynamics of dimethylbutanols, including compounds similar to 2,2-Dimethylcyclobutan-1-ol, in different crystalline phases have provided insights into their molecular motions and phase behavior, which are vital for understanding their properties in various states (Carignani et al., 2018).

Chemical Reactions and Interactions

  • Photoreaction Studies : Research on the photoreaction of thymine dimerization in DNA has implications for understanding how compounds with similar structures to 2,2-Dimethylcyclobutan-1-ol might interact with biological molecules under specific conditions, such as UV exposure (Schreier et al., 2007).

Safety And Hazards

The safety information for “2,2-Dimethylcyclobutan-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2,2-dimethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCDLTIWJSWMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclobutan-1-ol

CAS RN

35301-44-1
Record name 2,2-dimethylcyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lee-Ruff, R Margau - Nucleosides, Nucleotides and Nucleic …, 2001 - Taylor & Francis
A series of 2′,3′-dideoxynucleosides based on the apiose family was prepared from photochemical ring-expansion of a common cyclobutanone precursor. The starting ketone, (±) 3-[…
Number of citations: 16 www.tandfonline.com

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